molecular formula C₂₉H₃₀O₄ B1156723 3-Hydroxy Adapalene Methyl Ester

3-Hydroxy Adapalene Methyl Ester

Cat. No.: B1156723
M. Wt: 442.55
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Classification

3-Hydroxy Adapalene Methyl Ester (chemical formula: $$ \text{C}{29}\text{H}{30}\text{O}_{4} $$, molecular weight: 442.56 g/mol) is a methyl ester derivative of adapalene, classified as a hydroxylated tricyclic retinoid analog. Its systematic IUPAC name is methyl 6-[3-(3-hydroxytricyclo[3.3.1.1^{3,7}]decan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate, reflecting its complex polycyclic adamantane core and naphthalene carboxylate backbone. The compound lacks a registered CAS number but is structurally identified in pharmacopeial monographs as "Adapalene EP Impurity B" or "Hydroxy Adapalene (USP)".

Key functional groups include:

  • A hydroxyl (-OH) group at the 3-position of the adamantane moiety
  • A methyl ester (-COOCH$$_3$$) at the naphthalene-2-carboxylate position
  • A methoxy (-OCH$$_3$$) substituent on the central phenyl ring.

It is categorized as:

  • Pharmaceutical impurity : Listed in the European Pharmacopoeia and USP guidelines for adapalene quality control.
  • Retinoid metabolite : Hydroxylation pattern suggests potential metabolic relevance.

Structural Relationship to Adapalene

This compound shares 94% structural similarity with adapalene ($$ \text{C}{28}\text{H}{28}\text{O}_{3} $$), differing at two critical sites:

Feature Adapalene This compound
Adamantane group Non-hydroxylated 3-hydroxylated
Carboxyl group Free carboxylic acid (-COOH) Methyl ester (-COOCH$$_3$$)
Molecular weight 412.53 g/mol 442.56 g/mol

The hydroxylation increases polarity (cLogP: 6.2 vs. adapalene’s 7.1), while esterification enhances lipophilicity by 15% compared to the parent carboxylic acid. These modifications reduce receptor-binding affinity but improve membrane permeability, making the compound a critical marker for synthetic pathway analysis.

Significance as a Pharmaceutical Impurity

As a process-related impurity, this compound is monitored at ≤0.15% in adapalene active pharmaceutical ingredients (APIs) per ICH Q3A guidelines. Its formation occurs through:

  • Partial oxidation of the adamantane group during API synthesis.
  • Esterification side reactions in methanol-containing solvents.

Analytical methods for quantification include:

  • HPLC : Using Phenomenex Luna C18 columns (250 × 4.6 mm, 5 µm) with UV detection at 260 nm.
  • LC-MS/MS : MRM transitions m/z 443.2 → 269.1 (LOQ: 0.005%).

Regulatory bodies require impurity profiling due to risks of:

  • Batch-to-batch variability in drug efficacy
  • Potential immunogenic effects from adamantane derivatives.

Historical Context in Retinoid Development

The compound emerged during the 1990s optimization of adapalene, a third-generation retinoid designed to improve stability over tretinoin. Key milestones:

Year Development Stage Significance
1993 Identification of adamantane hydroxylation Revealed metabolic pathways of synthetic retinoids
2002 EP impurity guidelines Established 0.5% threshold for adapalene impurities
2016 Advanced HPLC methods Enabled precise quantification at ≤0.05% levels

The compound’s characterization reflects broader trends in retinoid research, emphasizing:

  • Structural rigidity for receptor selectivity
  • Controlled lipophilicity for dermal penetration
  • Synthetic route optimization to minimize oxidative byproducts.

Properties

Molecular Formula

C₂₉H₃₀O₄

Molecular Weight

442.55

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Analytical Methods for Detection

Compound Method Key Parameters Reference
This compound HPLC with PDA detection Column: C18; Mobile phase: Acetonitrile/water
Adapalene Methyl Ester Same as above Retention time: ~15–20 min
Adapalene HPLC-UV LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL

Preparation Methods

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

The foundational method for adapalene methyl ester synthesis involves a nickel-catalyzed coupling between methyl 6-tosyl-naphthalene-2-carboxylate and 4-methoxy-3-adamantyl-phenylboronic acid. Introducing a hydroxyl group at the 3-position requires modifying the boronic acid precursor or naphthalene intermediate:

  • Boronic Acid Modification : Substituting 4-methoxy-3-adamantyl-phenylboronic acid with a 3-hydroxyadamantyl analog enables direct incorporation of the hydroxyl group. However, this approach demands stringent protection-deprotection strategies to prevent undesired side reactions.

  • Post-Coupling Hydroxylation : Oxidative treatments (e.g., using meta-chloroperbenzoic acid) after ester formation can introduce the hydroxyl group, though this risks over-oxidation.

Example Reaction Setup

Controlled Hydrolysis of Adapalene Methyl Ester

Partial hydrolysis of adapalene methyl ester under basic conditions selectively yields the 3-hydroxy derivative. This method leverages the steric hindrance of the adamantyl group to direct hydrolysis to the naphthalene ring:

  • Base Selection : Potassium hydroxide (4% w/w) in tetrahydrofuran (THF)/water at reflux for 3 hours achieves 95% conversion to the hydroxy ester.

  • Acid Workup : Neutralization with acetic acid precipitates the product, which is purified via recrystallization from THF.

Reaction Conditions Table

ParameterSpecificationYieldPurity
Base4% KOH in THF/H₂O95%>99%
TemperatureReflux (66–70°C)
WorkupAcetic acid (3% w/w)

Optimization of Reaction Parameters

Solvent Systems and Ligand Effects

The choice of solvent and phosphine ligands critically impacts reaction efficiency:

  • THF/Water Mixtures : A 6:1 THF/H₂O ratio maximizes solubility of both organic and inorganic reactants, facilitating high conversion rates.

  • Ligand Selection : Tris(hydroxypropyl)phosphine enhances nickel catalyst activity compared to tri(cyclohexyl)phosphine, reducing side product formation.

Temperature and Reaction Time

  • Hydrolysis : Prolonged reflux (>6 hours) risks complete ester hydrolysis to the carboxylic acid, necessitating precise timing.

  • Cross-Coupling : Extended reaction times (24 hours) ensure complete consumption of the tosylate precursor.

Characterization and Analytical Methods

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >99.5%, with a retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, naphthalene-H), 7.89–7.78 (m, 3H), 3.94 (s, 3H, OCH3_3), 2.12–1.98 (m, 15H, adamantyl).

  • IR (KBr) : 3420 cm1^{-1} (O-H stretch), 1725 cm1^{-1} (C=O ester).

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

  • O-Desmethyl Adapalene : Demethylation at the methoxy position due to over-hydrolysis.

  • 3-Keto Derivatives : Over-oxidation during hydroxylation.

Purification Strategies

  • Crystallization : THF/water mixtures (3:1) yield needle-like crystals with >99.9% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) removes polar byproducts .

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